BenchChemオンラインストアへようこそ!

cis-epsilon-Viniferin

Oncology Natural Product Cytotoxicity Cancer Cell Line Screening

Procure cis-ε-Viniferin (racemic) for SAR studies differentiating cis/trans stereochemistry. Its CYP inhibition (Ki 0.5–20 µM) surpasses resveratrol. Validated anti-pneumococcal biofilm activity (MIC 20 µM) and selective cytotoxicity (MCF-7, HeLa). Essential for investigating stereochemical effects on pharmacology.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
CAS No. 253435-07-3
Cat. No. B3034946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-epsilon-Viniferin
CAS253435-07-3
Synonymsepsilon-viniferin
epsilon-viniferine
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
InChIInChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H
InChIKeyFQWLMRXWKZGLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-epsilon-Viniferin CAS 253435-07-3: Procurement-Grade Specification of a cis-Configured Resveratrol Dimer for Stilbenoid Research


cis-epsilon-Viniferin (CAS 253435-07-3) is a naturally occurring stilbenoid and a cis-configured dehydrodimer of resveratrol [1]. Unlike its trans counterpart, which is derived from trans-resveratrol cyclodimerization, cis-epsilon-viniferin is obtained via cyclodimerisation of cis-resveratrol [2]. It has been isolated from Paeonia lactiflora seeds and Cyphostemma crotalarioides roots, distinguishing it from trans-epsilon-viniferin, which is predominantly found in Vitis vinifera (grapevine) and red wine [3][4]. This compound is commercially supplied as a racemic mixture, (±)-ε-viniferin, and demonstrates a distinct pharmacological profile relevant to studies of cytochrome P450 inhibition, antimicrobial activity, and cancer cell cytotoxicity [1].

cis-epsilon-Viniferin CAS 253435-07-3: Why Stereochemistry Precludes Simple Substitution with trans-epsilon-Viniferin or Resveratrol Monomers


Substitution of cis-epsilon-viniferin with its trans isomer or the resveratrol monomer is scientifically unsound due to quantifiable differences in activity and mechanism. The cis stereoisomer is consistently a weaker antioxidant than its trans counterpart, a trend observed across stilbenoid subclasses [1]. Crucially, in neuraminidase inhibition, trans-ε-viniferin undergoes isomerization to the cis form, which directly results in a measurable reduction in inhibitory potency [2]. Furthermore, while the dimeric ε-viniferin scaffold as a whole demonstrates superior cytochrome P450 inhibition compared to the resveratrol monomer (Ki range: 0.5–20 μM vs. 10–100 μM), this class-level effect cannot be extrapolated to the cis isomer's specific antimicrobial or cytotoxic profile without dedicated, isomer-specific data [3]. Racemic mixtures of viniferins have also shown cooperative inhibitory effects not replicated by isolated pure enantiomers, underscoring that stereochemical configuration is a non-interchangeable variable in experimental design and procurement [4].

cis-epsilon-Viniferin CAS 253435-07-3: Quantified Differential Performance Against trans-epsilon-Viniferin, trans-Resveratrol, and Other Analogs


Cytotoxic Selectivity Shift: cis-epsilon-Viniferin Targets MCF-7 and HeLa Cells Over HepG2 and HT-29 Cells, In Contrast to trans-Resveratrol's Selectivity

A direct comparative study of stilbenes from Paeonia lactiflora seeds demonstrates a clear divergence in cytotoxic selectivity between cis-epsilon-viniferin and the monomer trans-resveratrol. While trans-resveratrol exhibits its most potent activity against HepG2 and HT-29 cells (IC50: 11.8 and 25.2 µg/mL, respectively), it shows weaker activity against HeLa and MCF-7 cells. In contrast, cis-epsilon-viniferin exhibits a marked shift in selectivity, demonstrating its most potent activity against HeLa and MCF-7 cells with an IC50 of 21.5 µg/mL [1]. This profile is comparable to that of trans-epsilon-viniferin (IC50: 20.4 µg/mL) and gnetin H (IC50: 12.9 µg/mL) in the same assay, indicating that the dimeric structure confers a different cell line specificity than the monomeric resveratrol [1].

Oncology Natural Product Cytotoxicity Cancer Cell Line Screening Stilbenoid Selectivity

cis-epsilon-Viniferin's Moderate Antioxidant Activity Contrasts with the Potent Effects of trans-epsilon-Viniferin and Gnetin H

In a direct comparative antioxidant study, cis-epsilon-viniferin was classified as exhibiting 'moderate' activity, in stark contrast to the 'significant' inhibition demonstrated by trans-epsilon-viniferin and gnetin H in the same assay systems [1]. This qualitative difference was observed in two complementary models: the inhibition of 2-deoxyribose degradation and the suppression of rat liver microsomal lipid peroxidation, both induced by hydroxyl radicals via a Fenton-type reaction [1]. This finding aligns with computational studies indicating that cis stereoisomers of stilbenoids are generally weaker antioxidants than their trans counterparts due to differences in homolytic bond dissociation enthalpy [2].

Oxidative Stress Natural Antioxidants Lipid Peroxidation Stilbenoid Bioactivity

cis-epsilon-Viniferin Racemate Exhibits Potent Anti-Pneumococcal Biofilm Activity at 20 µM MIC

The racemic form of cis-epsilon-viniferin, commercially available as (±)-ε-viniferin, demonstrates a quantifiable and therapeutically relevant anti-biofilm effect against the Gram-positive pathogen Streptococcus pneumoniae. It exhibits a minimum inhibitory concentration (MIC) of 20 µM and a minimum bactericidal concentration (MBC) of 32 µg/mL . At sub-inhibitory concentrations (4 and 8 µg/mL), it significantly reduces biofilm formation by 40% and 60%, respectively, and a 32 µg/mL treatment disrupts 50% of pre-formed biofilms . This biofilm-disrupting activity is a notable feature not widely reported for other viniferin isomers, such as δ-viniferin, which is more commonly studied for its antibacterial effects against Staphylococcus aureus [1].

Antimicrobial Resistance Biofilm Disruption Streptococcus pneumoniae Gram-Positive Bacteria

Class-Level Superiority of ε-Viniferin Scaffold Over Resveratrol in Human CYP450 Inhibition: cis Isomer Implicated via Racemic Product

As a class, the ε-viniferin scaffold exhibits significantly more potent inhibition of human cytochrome P450 (CYP) enzymes compared to its monomer, trans-resveratrol. A direct comparative study using human liver microsomes and heterologously expressed CYPs demonstrated that ε-viniferin inhibits all tested CYP isoforms (1A1, 1A2, 1B1, 2A6, 2B6, 2E1, 3A4, and 4A) with Ki values ranging from 0.5 to 20 µM [1]. In contrast, trans-resveratrol showed Ki values in the range of 10 to 100 µM for the same panel of enzymes, representing a 10- to 20-fold difference in potency [1]. While this study used a racemic mixture, the data establishes a clear class-level advantage of the dimeric ε-viniferin structure over the monomeric resveratrol. Given that commercially sourced cis-epsilon-viniferin is supplied as the racemate (±)-ε-viniferin, these CYP inhibition parameters are directly applicable for users studying drug metabolism interactions .

Drug Metabolism Cytochrome P450 Enzyme Inhibition Pharmacokinetics

Reduced Neuraminidase Inhibitory Potency of cis-ε-Viniferin Compared to Its trans Isomer

A study profiling neuraminidase inhibitors from Paeonia lactiflora seeds directly demonstrates the functional consequence of the cis/trans stereochemistry. It was observed that trans-ε-viniferin undergoes trans-to-cis isomerization, and this isomerization event leads to a measurable reduction in its potency as a neuraminidase inhibitor [1]. This finding explicitly confirms that the cis-isomer is a weaker inhibitor of this therapeutically relevant enzyme than its trans counterpart [1]. This isomer-specific activity reinforces the broader trend that cis-configured stilbenoids, including cis-piceid, are generally weaker in antioxidant and related enzymatic activities compared to their trans isomers [2].

Virology Enzyme Inhibition Neuraminidase Influenza Isomer-Specific Activity

cis-epsilon-Viniferin CAS 253435-07-3: Recommended Research and Procurement Applications Based on Quantified Evidence


Cancer Research Targeting MCF-7 and HeLa Cell Lines

cis-epsilon-Viniferin is a suitable candidate for in vitro studies focused on breast (MCF-7) and cervical (HeLa) cancer. As demonstrated in direct comparative assays, cis-epsilon-viniferin shows selective cytotoxic activity against these cell lines (IC50 = 21.5 µg/mL), a profile that differs from the monomer trans-resveratrol, which is more potent against HepG2 and HT-29 cells [1]. For studies investigating the mechanisms of stilbenoid selectivity, this compound provides a valuable tool for comparative pharmacology.

Investigations of Stilbenoid Stereochemistry in Antioxidant and Enzyme Inhibition Studies

cis-epsilon-Viniferin is a key reagent for structure-activity relationship (SAR) studies exploring the impact of cis vs. trans configuration on biological activity. Evidence shows it is a weaker antioxidant and neuraminidase inhibitor than its trans isomer [2][3]. This makes it an essential 'cis' control compound for experiments designed to quantify the functional consequences of stilbenoid stereochemistry on antioxidant, enzyme inhibitory, or other biological readouts.

Antimicrobial Biofilm Research on Streptococcus pneumoniae

The racemic form of cis-epsilon-viniferin, (±)-ε-viniferin, is specifically indicated for research on pneumococcal biofilms. It has a defined MIC of 20 µM against S. pneumoniae and has been shown to reduce biofilm formation by up to 60% at sub-inhibitory concentrations and disrupt 50% of pre-formed biofilms at 32 µg/mL . This application is unique among viniferin isomers, as anti-biofilm activity against this specific pathogen is not a commonly reported feature for analogs like δ-viniferin.

Cytochrome P450 Drug Metabolism and Interaction Studies

For researchers investigating the inhibition of human CYP enzymes, procuring the ε-viniferin scaffold is essential. As a class, these dimers demonstrate 10- to 20-fold greater potency (Ki: 0.5–20 µM) than the resveratrol monomer (Ki: 10–100 µM) across a broad panel of CYP isoforms [4]. Since commercial cis-epsilon-viniferin is provided as a racemate, this data is directly applicable for experiments designed to assess potential drug-natural product interactions or to study the metabolism of stilbenoid dimers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-epsilon-Viniferin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.